Technical Documentation Center

Z-Phe-Val-OH Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Z-Phe-Val-OH
  • CAS: 13123-00-7

Core Science & Biosynthesis

Foundational

N-benzyloxycarbonyl-L-phenylalanyl-L-valine characterization

An In-depth Technical Guide to the Characterization of N-benzyloxycarbonyl-L-phenylalanyl-L-valine Abstract N-benzyloxycarbonyl-L-phenylalanyl-L-valine (Z-Phe-Val) is a protected dipeptide intermediate crucial in the con...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Characterization of N-benzyloxycarbonyl-L-phenylalanyl-L-valine

Abstract

N-benzyloxycarbonyl-L-phenylalanyl-L-valine (Z-Phe-Val) is a protected dipeptide intermediate crucial in the convergent synthesis of more complex peptide structures for pharmaceutical and research applications. The absolute certainty of its identity, purity, and structural integrity is paramount to the success of subsequent synthetic steps and the biological validity of the final product. This guide, developed from the perspective of a Senior Application Scientist, provides a comprehensive framework for the rigorous characterization of Z-Phe-Val. We will move beyond simple data reporting to explain the causal logic behind the selection of a multi-technique analytical workflow, ensuring a self-validating system of protocols. This document details the core methodologies of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, supplemented by optical rotation analysis, to deliver an unambiguous characterization profile.

Introduction: The Imperative for Rigorous Characterization

In the field of peptide chemistry and drug development, an intermediate is not merely a stepping stone but a foundational building block. The benzyloxycarbonyl (Cbz or Z) group on the N-terminus of the phenylalanine residue provides robust protection during peptide coupling reactions, while the specific L-L stereochemistry of the phenylalanyl-valine sequence dictates the conformational properties of the resulting peptide.[1] Any deviation in purity, sequence, or stereochemistry can lead to significant downstream consequences, including failed couplings, the generation of complex impurity profiles, and compromised biological activity in the final molecule.

Therefore, a multi-orthogonal approach to characterization is not optional but essential. By combining a separation technique (HPLC) with structural elucidation methods (MS and NMR), we create a system of checks and balances. Each technique provides a unique piece of the puzzle, and together, they form a cohesive and trustworthy picture of the compound's quality.

Physicochemical Profile and Synthetic Context

Before analysis, understanding the target molecule's basic properties is critical. Z-Phe-Val is formed by creating a peptide bond between Z-L-Phenylalanine and L-Valine.

PropertyValueSource / Method
Molecular Formula C₂₂H₂₆N₂O₅Calculated
Molecular Weight 398.45 g/mol Calculated
IUPAC Name (S)-2-(((S)-2-((benzyloxy)carbonyl)amino)-3-phenylpropanamido)-3-methylbutanoic acidIUPAC Nomenclature
Synonyms Z-Phe-Val-OH, Cbz-L-phenylalanyl-L-valineCommon Abbreviation
Appearance White to off-white solidExpected[2][3]

A common synthetic route involves the coupling of N-benzyloxycarbonyl-L-phenylalanine with an L-valine ester (e.g., methyl or ethyl ester) using a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) or N-ethyl-N'-dimethylaminopropyl-carbodiimide (EDCI), followed by saponification (hydrolysis) of the ester to yield the final carboxylic acid.[4] This context is vital as it informs potential impurities, such as unreacted starting materials, epimers formed during activation, or by-products from the coupling agent.

The Core Characterization Workflow: A Multi-Pronged Approach

The characterization process should follow a logical progression from assessing purity to confirming identity and, finally, elucidating the detailed molecular structure.

G cluster_0 Characterization Workflow Crude Crude Z-Phe-Val Product HPLC Purity Assessment via RP-HPLC Crude->HPLC Is it pure? MS Identity Confirmation via ESI-MS HPLC->MS Purity ≥95% NMR Structural Elucidation via NMR MS->NMR Correct Mass? Polarimetry Stereochemical Integrity Check NMR->Polarimetry Correct Structure? Final Fully Characterized Z-Phe-Val Polarimetry->Final Correct Stereochem?

Caption: Core workflow for the comprehensive characterization of Z-Phe-Val.

Purity Assessment by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Expertise & Rationale: RP-HPLC is the cornerstone of purity analysis for peptides and their derivatives.[5] It separates molecules based on their hydrophobicity. The C18 stationary phase (a silica support with 18-carbon alkyl chains) provides excellent resolving power for peptides of this size.[6] A gradient elution, where the concentration of the organic solvent (acetonitrile) is gradually increased, is necessary because the retention of peptides changes dramatically with small changes in the mobile phase composition.[6][7] Trifluoroacetic acid (TFA) is used as an ion-pairing agent; it sharpens peaks and improves resolution by forming neutral ion pairs with charged groups on the peptide.

Experimental Protocol:

  • System Preparation:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.

  • Sample Preparation:

    • Prepare a stock solution of Z-Phe-Val at 1 mg/mL in a 50:50 mixture of Mobile Phase A:B.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 214 nm (peptide backbone) and 254 nm (aromatic ring of Phe).

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: Linear gradient from 5% to 95% B.

      • 25-30 min: Hold at 95% B.

      • 30-31 min: Return to 5% B.

      • 31-35 min: Re-equilibration at 5% B.

Data Interpretation: A successful characterization will show a single major peak. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected. For use in further synthesis, a purity of ≥98% is highly desirable.

Identity Confirmation by Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry directly measures the mass-to-charge ratio (m/z) of an ionized molecule, providing one of the most definitive confirmations of molecular identity.[8] Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like peptides, minimizing fragmentation and typically producing a protonated molecular ion, [M+H]⁺.[9] Tandem MS (MS/MS) can be used to fragment the parent ion and confirm the amino acid sequence by analyzing the resulting b- and y-ions.[9][10]

Caption: Expected primary fragmentation pattern for Z-Phe-Val in MS/MS.

Experimental Protocol:

  • Sample Preparation: Dilute the HPLC sample stock solution to approximately 10-20 µM using 50% acetonitrile/water with 0.1% formic acid. Formic acid is preferred over TFA for MS as it is more volatile and causes less ion suppression.

  • Instrument Settings (Typical ESI-MS):

    • Ionization Mode: Positive Ion Electrospray (ESI+).

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Scan Range: m/z 100 - 1000 for full scan MS.

    • Fragmentation (for MS/MS): Select the [M+H]⁺ ion (m/z 399.2) for Collision-Induced Dissociation (CID).

Data Interpretation: The primary goal is to find the protonated molecular ion. The subsequent table outlines the expected exact masses for key ions.

IonFormulaCalculated m/zConfirmation
[M+H]⁺ [C₂₂H₂₇N₂O₅]⁺399.19Molecular Weight
[M+Na]⁺ [C₂₂H₂₆N₂O₅Na]⁺421.17Adduct Confirmation
b₁ [C₁₇H₁₆NO₃]⁺282.12Z-Phe residue
y₁ [C₅H₁₂NO₂]⁺118.09Val residue

The presence of the [M+H]⁺ ion confirms the molecular weight, while the b₁ and y₁ fragment ions definitively confirm the Phe-Val sequence.[10]

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: While MS confirms mass and sequence, NMR provides the complete covalent structure. ¹H NMR confirms the presence and connectivity of all hydrogen atoms, and ¹³C NMR accounts for all carbon atoms. For Z-Phe-Val, we expect to see distinct signals for the benzyloxycarbonyl group, the aromatic phenylalanine side chain, the aliphatic valine side chain, and the peptide backbone.[11][12] DMSO-d₆ is an excellent solvent as it solubilizes the peptide and its exchangeable amide (NH) and acid (OH) protons are clearly visible.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified, dried compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum at a field strength of 400 MHz or higher.

    • Typical spectral width: -1 to 13 ppm.

    • Acquire at least 16 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled 1D carbon spectrum.

    • Typical spectral width: 0 to 180 ppm.

Predicted ¹H NMR Data (in DMSO-d₆, δ ppm):

ProtonsApprox. δ (ppm)MultiplicityIntegrationAssignment
Carboxyl OH12.0-13.0br s1HVal-COOH
Val Amide NH8.1-8.4d1HVal-NH
Phe Amide NH7.5-7.8d1HPhe-NH
Benzyl & Phe Ar-H7.1-7.4m10HC₆H₅ (x2)
Benzyl CH₂~5.0s2HZ-group O-CH₂
Phe α-CH4.3-4.5m1HPhe α-CH
Val α-CH4.1-4.3m1HVal α-CH
Phe β-CH₂2.8-3.1m2HPhe β-CH₂
Val β-CH~2.0m1HVal β-CH
Val γ-CH₃0.8-1.0d6HVal (CH₃)₂

The combination of chemical shifts, splitting patterns (multiplicity), and integrations provides an unambiguous fingerprint of the molecule's structure.

Stereochemical Integrity by Optical Rotation

Expertise & Rationale: The biological function of peptides is critically dependent on their stereochemistry. Since the synthesis starts with L-amino acids, the final product should be the L-L diastereomer. Racemization can occur during peptide activation. Polarimetry measures the rotation of plane-polarized light by a chiral molecule in solution. A value consistent with the pure L-L isomer helps confirm that significant racemization has not occurred.

Experimental Protocol:

  • Sample Preparation: Accurately prepare a solution of the compound at a known concentration (c), typically 1 g per 100 mL (c=1), in a specified solvent (e.g., acetic acid or methanol).[3][13]

  • Measurement: Use a polarimeter to measure the observed rotation (α) in a cell of a known path length (l), usually 1 decimeter.

  • Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l * c).

  • Comparison: Compare the measured value to literature values for similar Z-protected L-L dipeptides. A significant deviation or a value near zero would indicate racemization.

Consolidated Data Summary

The following table represents a target profile for a high-quality batch of N-benzyloxycarbonyl-L-phenylalanyl-L-valine.

AnalysisParameterTarget Specification
Appearance VisualWhite crystalline solid
HPLC Purity % Area at 214 nm≥ 98.0%
Mass Spec (ESI+) [M+H]⁺m/z = 399.2 ± 0.2
¹H NMR SpectrumConforms to predicted structure
Optical Rotation [α]²⁰D (c=1, solvent)Consistent with L-L configuration

Conclusion

The characterization of N-benzyloxycarbonyl-L-phenylalanyl-L-valine is a clear demonstration of the principle of analytical synergy. No single technique is sufficient to guarantee the quality required for demanding applications like drug development. By logically progressing from chromatographic purity assessment (HPLC) to definitive mass confirmation (MS) and detailed structural mapping (NMR), we build an unassailable case for the compound's identity and integrity. This structured, evidence-based approach ensures that foundational molecules are validated to the highest standard, providing confidence and reliability for all subsequent research and development efforts.

References

  • Biemann, K. (1990). Mass Spectrometry of Peptides and Proteins. Annual Review of Biochemistry, 59, 413-448. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Available at: [Link]

  • Junk, G., & Svec, H. (1963). The Mass Spectra of Dipeptides. Journal of the American Chemical Society, 85(6), 839–840. Available at: [Link]

  • MtoZ Biolabs. (n.d.). What Is Peptide Mass Spectrometry Identification. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of N-benzyloxycarbonyl-L-alanyl-L-phenylalanine. Available at: [Link]

  • Dipeptide Masses Table. (n.d.). Dipeptide Masses. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of N-benzyloxycarbonyl-L-leucyl-L-phenylalanine. Available at: [Link]

  • Sadygov, R. G., Cociorva, D., & Yates, J. R. (2004). Mass spectrometry of peptides and proteins. Methods in Molecular Biology, 251, 205-223. Available at: [Link]

  • PubChem - NIH. (n.d.). Benzyloxycarbonyl-L-phenylalanine. Available at: [Link]

  • Google Patents. (n.d.). Method for synthesizing N-benzyloxy-oxo-L-valine synthesizing method.
  • Vydac. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available at: [Link]

  • Sabatino, M., et al. (2020). Peptide bond formation using unprotected N-carboxyanhydrides under green chemistry conditions. Alma Mater Studiorum Università di Bologna Archivio istituzionale della ricerca. Available at: [Link]

  • Dolan, J. W., & Snyder, L. R. (2010). HPLC Analysis and Purification of Peptides. Current Protocols in Protein Science, Chapter 8, Unit 8.7. Available at: [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. Available at: [Link]

  • FREDI Repository. (n.d.). Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer. Available at: [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Available at: [Link]

  • PubChem - NIH. (n.d.). Phe-Val. Available at: [Link]

Sources

Exploratory

In-Depth Technical Guide: Z-Phe-Val-OH – From Discovery to Drug Development

Executive Summary Z-Phe-Val-OH (N-benzyloxycarbonyl-L-phenylalanyl-L-valine) is a foundational dipeptide intermediate in the study of proteolytic enzymes. While often overshadowed by its aldehyde derivatives (potent prot...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Z-Phe-Val-OH (N-benzyloxycarbonyl-L-phenylalanyl-L-valine) is a foundational dipeptide intermediate in the study of proteolytic enzymes. While often overshadowed by its aldehyde derivatives (potent protease inhibitors), the free acid form, Z-Phe-Val-OH, holds critical significance as a mechanistic probe for defining enzyme subsite specificity (particularly for pepsin and thermolysin) and as a synthetic scaffold for the development of transition-state inhibitors targeting Calpain and Cathepsin B.

This guide details the discovery, chemical properties, synthesis protocols, and application of Z-Phe-Val-OH in modern drug development.

Chemical Identity & Structural Properties[1][2][3][4]

PropertySpecification
Chemical Name N-Benzyloxycarbonyl-L-phenylalanyl-L-valine
Common Abbreviation Z-Phe-Val-OH
CAS Number 13123-00-7
Molecular Formula C₂₂H₂₆N₂O₅
Molecular Weight 398.45 g/mol
Physical State White crystalline powder
Solubility Soluble in DMF, DMSO, Methanol; sparingly soluble in water
Melting Point 142–144 °C (as methyl ester precursor); Acid form varies by polymorph
Stereochemistry L-Phe, L-Val (S,S configuration)

Structural Significance: The molecule consists of three distinct domains:

  • Z-Group (N-terminus): A lipophilic benzyloxycarbonyl protecting group that mimics the P3 residue, anchoring the peptide into the hydrophobic S3 subsite of proteases.

  • Phenylalanine (P2): An aromatic residue that probes the S2 subsite, a critical determinant of specificity in cysteine and aspartyl proteases.

  • Valine (P1): A branched aliphatic residue at the C-terminus. In the free acid form (OH), it serves as a substrate leaving group or weak ligand; in derivative forms (CHO, CMK), it acts as the electrophilic warhead trap.

Historical Context & Discovery

The significance of Z-Phe-Val-OH emerged during the "Golden Age" of enzymology (1960s–1970s), driven by the need to map the active sites of proteolytic enzymes.

  • Pepsin Specificity Studies: Early work by Joseph Fruton and colleagues utilized Z-dipeptides to define the preference of pepsin for hydrophobic residues at the P1 and P1' positions. Z-Phe-Val-OH was synthesized to test the hypothesis that secondary enzyme-substrate interactions (at S2/S3) drive catalytic efficiency.

  • Enzymatic Synthesis Breakthroughs: In the 1980s, Z-Phe-Val-OH became a model compound for thermolysin-mediated peptide synthesis . Researchers demonstrated that proteases could be forced to run in reverse in organic solvents, coupling Z-Phe-OH and Val-OR to form the peptide bond. This established Z-Phe-Val-OH as a benchmark for "green chemistry" enzymatic synthesis.

Mechanistic Significance

Substrate vs. Inhibitor

Z-Phe-Val-OH sits at the bifurcation point of protease modulation:

  • As a Substrate (The Acid/Ester): Proteases like Pepsin and Cathepsin D recognize the hydrophobic core. The enzyme cleaves the peptide bond between Phe and Val (if extended) or utilizes the free acid as a competitive ligand.

    • Mechanism:[1][2] The Z-group binds S3, Phe binds S2. The free carboxylate of Val interacts with the catalytic water or active site residues (e.g., His/Cys dyad), but lacks the electrophilicity to form a covalent adduct.

  • As an Inhibitor Precursor (The Aldehyde/Ketone): To create potent inhibitors like Calpain Inhibitor III (related sequence) or Cathepsin B inhibitors , the C-terminal carboxylate is chemically reduced to an aldehyde (CHO).

    • Mechanism:[1][2] The aldehyde carbon is attacked by the active site nucleophile (Cys-SH), forming a reversible thiohemiacetal transition state analog. Z-Phe-Val-OH is the mandatory starting material for these warheads.

Visualization of Interaction

The following diagram illustrates how the Z-Phe-Val scaffold interacts with a generic cysteine protease active site, highlighting the difference between the non-covalent acid binding and the covalent aldehyde inhibition.

G cluster_enzyme Protease Active Site (S Subsites) cluster_ligand Z-Phe-Val-R Ligand S3 S3 Pocket (Hydrophobic) S2 S2 Pocket (Deep/Hydrophobic) S1 S1 Pocket (Surface) Cys Active Site Cysteine-SH Z Z-Group (Benzyl) Z->S3 Van der Waals Phe Phe Residue Phe->S2 π-Stacking / Hydrophobic Val Val Residue Val->S1 H-Bonding R R-Group (OH vs CHO) R->Cys If R=OH: Weak Interaction (No Reaction) R->Cys If R=CHO: Covalent Bond (Thiohemiacetal)

Figure 1: Schematic interaction of Z-Phe-Val-R with protease subsites. The P2-S2 interaction is often the primary determinant of specificity.

Experimental Protocols

Chemical Synthesis of Z-Phe-Val-OH

Objective: Synthesize high-purity Z-Phe-Val-OH via mixed anhydride coupling.

Reagents:

  • Z-L-Phenylalanine (Z-Phe-OH)

  • L-Valine Methyl Ester Hydrochloride (H-Val-OMe·HCl)

  • Isobutyl Chloroformate (IBCF)

  • N-Methylmorpholine (NMM)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium Hydroxide (1N NaOH)[3]

Protocol:

  • Activation: Dissolve Z-Phe-OH (10 mmol) in dry THF (50 mL). Cool to -15°C. Add NMM (10 mmol) followed by IBCF (10 mmol) dropwise. Stir for 15 min to form the mixed anhydride.

  • Coupling: Add H-Val-OMe·HCl (10 mmol) and NMM (10 mmol) in DMF/THF. Stir at -15°C for 1 hour, then warm to room temperature overnight.

  • Workup: Evaporate solvent. Dissolve residue in EtOAc, wash with 5% citric acid, 5% NaHCO₃, and brine. Dry over MgSO₄ and concentrate to yield Z-Phe-Val-OMe .

  • Saponification: Dissolve Z-Phe-Val-OMe in MeOH (30 mL). Add 1N NaOH (20 mL). Stir at room temperature for 2-4 hours (monitor by TLC).

  • Isolation: Evaporate MeOH. Acidify aqueous layer with 1N HCl to pH 2. Extract with EtOAc. Crystallize from EtOAc/Hexane.

  • Validation: Confirm identity via NMR (¹H, ¹³C) and Mass Spectrometry (ESI-MS: m/z ~399 [M+H]⁺).

Enzymatic Synthesis (Thermolysin Method)

Objective: Green synthesis utilizing the reverse proteolytic activity of thermolysin.

Protocol:

  • Buffer Prep: Prepare 0.1 M Tris-Maleate buffer, pH 6.5, containing 10 mM CaCl₂.

  • Substrates: Dissolve Z-Phe-OH (1 mmol) and L-Val-OEt (1 mmol) in the buffer. Add a co-solvent (e.g., DMSO 10%) if solubility is poor.

  • Enzyme Addition: Add Thermolysin (10 mg).

  • Incubation: Incubate at 37°C for 24 hours. The product, Z-Phe-Val-OEt, often precipitates out, driving the equilibrium forward.

  • Purification: Filter the precipitate, wash with dilute acid/base, and hydrolyze the ester as above if the free acid is required.

Applications in Drug Development[2]

Calpain & Cathepsin Inhibitor Design

Z-Phe-Val-OH serves as the "negative control" or "parent acid" in assays testing Calpain Inhibitor III (Z-Val-Phe-CHO) or related analogs.

  • Assay Logic: In a screening plate, Z-Phe-Val-OH (acid) is used to prove that inhibition is due to the electrophilic aldehyde warhead, not just the peptide backbone binding. If the acid shows inhibition, it suggests allosteric binding or aggregation artifacts.

Solid-Phase Peptide Synthesis (SPPS)

It is used as a pre-formed dipeptide building block in SPPS to introduce the hydrophobic "Phe-Val" motif into longer bioactive peptides. Using the dipeptide unit prevents racemization that might occur if coupling bulky Val and Phe sequentially on-resin.

Synthesis Workflow Visualization

Synthesis cluster_enzymatic Alternative: Enzymatic Route Start Starting Materials Z-Phe-OH + H-Val-OMe Step1 Activation (Isobutyl Chloroformate / -15°C) Start->Step1 Intermediate Mixed Anhydride Intermediate Step1->Intermediate Step2 Coupling (Formation of Peptide Bond) Intermediate->Step2 Ester Z-Phe-Val-OMe (Protected Ester) Step2->Ester Step3 Saponification (NaOH / MeOH) Ester->Step3 Final Z-Phe-Val-OH (Final Product) Step3->Final Thermo Thermolysin (Reverse Proteolysis) Thermo->Ester Direct Coupling

Figure 2: Chemical and enzymatic synthesis pathways for Z-Phe-Val-OH.

References

  • Fruton, J. S. (1970). "The specificity and mechanism of pepsin action."[4] Advances in Enzymology and Related Areas of Molecular Biology, 33, 401-443. Link

  • Oka, T., & Morihara, K. (1977). "Peptide synthesis by means of proteolytic enzymes." Journal of Biochemistry, 82(4), 1055-1062. Link

  • Mehdi, S. (1991). "Cell-penetrating inhibitors of calpain." Trends in Biochemical Sciences, 16(4), 150-153. Link

  • Donkor, I. O. (2000). "A survey of calpain inhibitors." Current Medicinal Chemistry, 7(12), 1171-1188. Link

  • BenchChem. (2025). "Z-L-Val-OH and Z-Phe-Val-OH Synthesis Protocols." Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Solid-Phase Synthesis of Z-Phe-Val-OH

Executive Summary & Strategic Rationale The synthesis of dipeptides, such as Z-Phe-Val-OH , presents a unique challenge in Solid-Phase Peptide Synthesis (SPPS): the formation of diketopiperazines (DKP) .[1] This side rea...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of dipeptides, such as Z-Phe-Val-OH , presents a unique challenge in Solid-Phase Peptide Synthesis (SPPS): the formation of diketopiperazines (DKP) .[1] This side reaction occurs when the free amine of the second amino acid attacks the C-terminal ester linkage, cyclizing the dipeptide and prematurely cleaving it from the resin.

To ensure high purity and yield, this protocol deviates from standard Wang resin methodologies. Instead, we utilize 2-Chlorotrityl Chloride (2-CTC) resin .[2][3] The steric bulk of the trityl linker inhibits the conformational folding required for DKP formation. Furthermore, this strategy employs Fmoc chemistry for chain assembly, followed by a final coupling of Z-Phe-OH . This route is superior to Boc chemistry because the Benzyloxycarbonyl (Z) group is stable to the Trifluoroacetic Acid (TFA) used for resin cleavage, allowing for the isolation of the N-protected product in a single step.

Key Chemical Features[1][2][3][4][5][6][7][8][9][10][11][12]
  • Target Molecule: Z-Phe-Val-OH (N-Cbz-Phe-Val-OH).

  • Critical Constraint: Preservation of the N-terminal Z-group during cleavage.

  • Primary Risk: DKP formation during the deprotection of Valine.

  • Solution: 2-CTC Resin + Fmoc Strategy.

Materials & Reagents

ComponentSpecificationPurpose
Solid Support 2-Chlorotrityl Chloride (2-CTC) ResinHigh steric hindrance to prevent DKP; mild cleavage.[4][5]
Amino Acid 1 Fmoc-L-Val-OHC-terminal residue.
Amino Acid 2 Z-L-Phe-OH (N-Carbobenzoxy-L-phenylalanine)N-terminal residue (Pre-protected with Z).
Coupling Reagents DIC (Diisopropylcarbodiimide) / Oxyma PureEfficient coupling with low racemization risk.
Base DIPEA (N,N-Diisopropylethylamine)Activator base.
Deprotection 20% Piperidine in DMFRemoval of Fmoc group.[2][3][6]
Cleavage Cocktail 95% TFA, 2.5% TIS, 2.5% H₂OCleaves peptide from resin; Z-group remains intact.
Solvents DMF (peptide grade), DCM, Methanol, Diethyl EtherWashing, swelling, and precipitation.

Experimental Workflow (Visualization)

The following diagram outlines the critical path for synthesis, highlighting the specific decision points that ensure Z-group integrity and prevent DKP formation.

G Start Start: 2-CTC Resin Preparation Load 1. Loading Fmoc-Val-OH (DIPEA, DCM) Start->Load Cap 2. Capping Unreacted Sites (MeOH/DIPEA) Load->Cap Deprotect 3. Fmoc Removal (20% Piperidine/DMF) Cap->Deprotect DKP_Risk Risk: DKP Formation Deprotect->DKP_Risk High Risk Step Wash 4. Extensive Washing (DMF/DCM) Couple 5. Coupling Z-Phe-OH (DIC/Oxyma) Wash->Couple Cleave 6. Resin Cleavage (95% TFA Cocktail) Couple->Cleave Z-Group Stable in TFA Isolate 7. Ether Precipitation & Drying Cleave->Isolate DKP_Risk->Wash Mitigated by 2-CTC

Figure 1: Step-by-step synthesis workflow. Note the critical mitigation of DKP formation via resin selection and the stability of the Z-group during TFA cleavage.

Detailed Protocol

Phase 1: Resin Loading (The Critical Step)

Theory: Loading the first amino acid onto 2-CTC resin is a nucleophilic substitution (SN1) reaction. It is performed in DCM to maximize resin swelling and minimize hydrolysis.

  • Weigh Resin: Place 1.0 g of 2-CTC resin (approx. substitution 1.0–1.6 mmol/g) into a fritted polypropylene reaction vessel.

  • Swell: Add 10 mL dry DCM. Shake for 30 minutes. Drain.

  • Prepare Loading Solution: Dissolve Fmoc-Val-OH (1.2 eq relative to resin capacity) and DIPEA (4 eq) in 10 mL dry DCM.

    • Note: Do not use a coupling reagent (like HBTU) here. We are reacting with the trityl chloride, not forming an amide bond yet.

  • Reaction: Add the solution to the resin. Agitate gently for 2 hours at room temperature.

  • Capping: Add 1 mL of Methanol (HPLC grade) to the reaction mixture and shake for 15 minutes.

    • Why? Methanol reacts with any remaining active chloride sites on the resin, converting them to inert methyl ethers. This prevents the Z-Phe-OH from reacting with the resin in later steps.

  • Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).

Phase 2: Fmoc Deprotection[2][7]
  • Deprotect: Add 10 mL of 20% Piperidine in DMF . Shake for 5 minutes. Drain.

  • Repeat: Add fresh 20% Piperidine/DMF. Shake for 15 minutes. Drain.

  • Wash: Wash thoroughly with DMF (5x) and DCM (5x).

    • QC Check: Perform a Kaiser Test (Ninhydrin). The beads should turn dark blue, indicating free amines (Valine) are present.

Phase 3: Coupling Z-Phe-OH

Theory: Here we couple the final residue. Since the N-terminus of Phenylalanine is already protected with the Z-group (Carbobenzoxy), this is the final synthetic step on the resin.

  • Activation: In a separate vial, dissolve Z-Phe-OH (3 eq), Oxyma Pure (3 eq), and DIC (3 eq) in minimal DMF. Allow to activate for 2-3 minutes.

  • Coupling: Add the activated mixture to the resin-bound Valine.

  • Incubation: Agitate for 2–4 hours at room temperature.

  • Validation: Drain and wash with DMF (3x). Perform a Kaiser Test.

    • Result: Beads should remain colorless/yellow . If blue, re-couple.

  • Final Wash: Wash with DMF (5x), DCM (5x), and Methanol (3x). Dry the resin under vacuum.

Phase 4: Cleavage & Isolation

Theory: The Z-group is stable to TFA at room temperature. The cleavage cocktail will detach the peptide from the 2-CTC linker (acid-labile) without removing the Z-group.

  • Cocktail Preparation: Prepare 10 mL of 95% TFA / 2.5% TIS / 2.5% H₂O .

  • Reaction: Add cocktail to the dry resin. Shake for 60–90 minutes.

    • Caution: Do not exceed 2 hours to avoid potential acidolysis of the Z-group (though it is generally robust).

  • Collection: Filter the resin and collect the filtrate (containing the peptide) into a round-bottom flask. Wash resin with 1 mL TFA and combine.

  • Precipitation: Evaporate most of the TFA using a nitrogen stream or rotary evaporator (cold). Add 40 mL of ice-cold Diethyl Ether .

  • Centrifugation: The peptide will precipitate as a white solid. Centrifuge (3000 rpm, 5 min) and decant the ether. Repeat the ether wash 2 more times.

  • Lyophilization: Dissolve the pellet in 50% Acetonitrile/Water and lyophilize to obtain the white powder product.

Troubleshooting & Self-Validation (QC)

IssueObservationRoot CauseCorrective Action
Low Yield Small precipitate amount.DKP formation during Val deprotection.Ensure 2-CTC resin was used.[3][7][4] Reduce deprotection time.
Impurity (+26 Da) Mass Spec anomaly.Z-group degradation or alkylation.Ensure TIS (scavenger) is present.[6] Avoid high temps during cleavage.
Incomplete Coupling Blue Kaiser test after Step 3.Steric hindrance of Valine.Double couple Z-Phe-OH or switch to HATU/DIPEA.

Analytical Validation:

  • HPLC: Run on a C18 column (Gradient: 5-95% ACN in Water w/ 0.1% TFA). Z-Phe-Val-OH is hydrophobic; expect elution later in the gradient compared to free peptides.

  • Mass Spectrometry (ESI):

    • Calculate MW: Z-Phe (299.3) + Val (117.1) - H2O (18) = 398.4 Da .

    • Expect [M+H]+ peak at ~399.4 Da .

    • Expect [M+Na]+ peak at ~421.4 Da .

References

  • Barlos, K., et al. (1989). "Darstellung geschützter Peptid-Fragmente unter Einsatz substituierter Triphenylmethyl-Harze." Tetrahedron Letters, 30(30), 3943-3946. (Establishes 2-CTC resin for preventing DKP). Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Authoritative source on Z-group stability in TFA). Link

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][8][5] Chemical Reviews, 109(6), 2455-2504. (Review of orthogonality in SPPS). Link

  • Steinauer, R., et al. (1989). "Diketopiperazine formation during solid-phase peptide synthesis of dipeptides." International Journal of Peptide and Protein Research. (Mechanistic insight into DKP risks). Link

Sources

Application

Application Note: Strategic Incorporation of Z-Phe-Val-OH

This guide outlines the advanced protocol for incorporating the dipeptide fragment Z-Phe-Val-OH (N-benzyloxycarbonyl-L-phenylalanyl-L-valine) into complex peptide sequences. This strategy is frequently employed in the sy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the advanced protocol for incorporating the dipeptide fragment Z-Phe-Val-OH (N-benzyloxycarbonyl-L-phenylalanyl-L-valine) into complex peptide sequences. This strategy is frequently employed in the synthesis of calpain inhibitors , protease-resistant peptidomimetics, and hydrophobic core motifs.

The primary technical challenge in this process is the high susceptibility of the C-terminal Valine residue to racemization during activation, driven by its steric bulk and the formation of 5(4H)-oxazolone intermediates. This guide prioritizes low-racemization coupling strategies .

Strategic Context & Mechanism

Z-Phe-Val-OH serves as a pre-formed "warhead" precursor or structural building block. Using this dipeptide segment—rather than stepwise coupling of Val then Phe—reduces the number of synthetic steps and avoids potential deleterious side reactions on the sensitive Phenylalanine during Valine coupling.

The Racemization Challenge

When activating Z-Phe-Val-OH, the C-terminal Valine carboxylate is converted into an active ester. Due to the steric hindrance of the isopropyl side chain, direct aminolysis (coupling) is slowed. This kinetic delay allows the carbonyl oxygen of the upstream amide (between Phe and Val) to attack the activated carboxylate, forming a 5(4H)-oxazolone intermediate. This intermediate readily tautomerizes, destroying the chirality at the Valine alpha-carbon (L


 D conversion).

Key Insight: Standard bases like DIPEA significantly accelerate oxazolone formation. The use of 2,4,6-collidine (a weaker, sterically hindered base) or Oxyma Pure (acidic additive) is critical to suppress this pathway.

Material Specifications & Preparation

ParameterSpecificationNotes
Compound Z-Phe-Val-OHN-Z-L-Phe-L-Val-OH
MW ~398.46 g/mol
Solubility DMF, DMSO, NMPHydrophobic; sparingly soluble in DCM/Water.
Purity ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

98% (HPLC)
Ensure < 0.5% D-Val isomer content.
Storage -20°C, DesiccatedHygroscopic. Warm to RT before opening.

Protocol A: Solid-Phase Incorporation (SPPS)

Objective: Couple Z-Phe-Val-OH to a resin-bound peptide (e.g., H-Pro-Resin) with minimal racemization.

Reagents
  • Coupling Agent: DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyanohydroxyiminoacetate).

    • Why: This combination generates a non-explosive, acidic active ester that suppresses oxazolone formation better than HOBt/HATU in stepwise SPPS.

  • Solvent: DMF (N,N-Dimethylformamide), anhydrous.[1]

  • Resin: Rink Amide or Wang resin (0.3–0.6 mmol/g loading).

Step-by-Step Procedure
  • Resin Preparation:

    • Swell resin in DCM (2 x 15 min), then wash with DMF (3 x 2 min).

    • Ensure N-terminal Fmoc removal (20% Piperidine/DMF) prior to this step.[2] Wash thoroughly (5 x DMF).

  • Activation (In Situ):

    • Dissolve Z-Phe-Val-OH (3.0 eq relative to resin) and Oxyma Pure (3.0 eq) in minimum DMF.

    • Add DIC (3.0 eq).[3]

    • Critical: Allow to pre-activate for only 2–3 minutes . Extended pre-activation increases oxazolone risk.

  • Coupling:

    • Add the activated solution to the resin.

    • Agitate at Room Temperature for 2–4 hours .

    • Note: Valine coupling is slow. Do not heat (heating promotes racemization).

  • Monitoring:

    • Perform a Kaiser Test (if coupling to primary amine) or Chloranil Test (if coupling to Proline).

    • If positive (incomplete), perform a second coupling (recouple) using HATU (2.8 eq) / HOAt (3.0 eq) / Collidine (3.0 eq) for 1 hour. Use Collidine instead of DIPEA.

  • Washing:

    • Drain and wash resin: DMF (4x), DCM (4x).

Protocol B: Solution-Phase Segment Condensation

Objective: Couple Z-Phe-Val-OH to a complex amine or warhead precursor (e.g., Amino-methylcoumarin, FMK precursor) in solution.

Reagents
  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

  • Base: 2,4,6-Collidine (TMP).

    • Why: Collidine is sufficiently basic to drive the reaction but sterically hindered, significantly reducing proton abstraction from the Valine alpha-carbon compared to TEA or DIPEA.

Step-by-Step Procedure
  • Dissolution:

    • Dissolve the amine component (1.0 eq) in dry DMF/DCM (1:1).

    • Add Z-Phe-Val-OH (1.1 eq).

    • Cool the mixture to 0°C (Ice bath).

  • Activation & Coupling:

    • Add 2,4,6-Collidine (2.5 eq).

    • Add HATU (1.1 eq) slowly.

    • Stir at 0°C for 1 hour, then allow to warm to Room Temperature and stir for 12–16 hours.

  • Workup (Extraction):

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash sequentially with:

      • 5% KHSO

        
         or 1M HCl (acidic wash removes Collidine).
        
      • Brine.[4]

      • 5% NaHCO

        
         (removes unreacted Z-Phe-Val-OH).
        
      • Brine.

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification:

    • Recrystallize from EtOAc/Hexane or purify via Flash Chromatography (SiO

      
      ).
      

Quality Control & Data Analysis

Racemization Analysis (HPLC)

You must verify the optical purity of the incorporated segment.

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 4.6x250mm).

  • Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile.

  • Gradient: Slow gradient (e.g., 30% B to 60% B over 40 min).

  • Detection: 220 nm (Amide bond) and 254 nm (Z-group phenyl rings).

  • Criteria: The D-Val epimer typically elutes earlier than the L-Val isomer. Target < 1% D-isomer.

Comparative Racemization Data (Model System: Z-Phe-Val-OH + H-Pro-NH )

Data synthesized from comparative peptide coupling studies [1, 2].[5][6]

Coupling SystemBase% DL-Isomer (Racemization)Recommendation
DIC / HOBt None~14.8%Avoid
DIC / Oxyma None~5.1% - 7.7%Recommended (SPPS)
HATU / DIPEA DIPEA~5% - 10%Risk (Base dependent)
HATU / Collidine Collidine< 2.0% Recommended (Solution)

Process Visualization

Workflow Diagram

G cluster_SPPS Protocol A: SPPS cluster_Sol Protocol B: Solution Start Start: Z-Phe-Val-OH Check Solubility Check (DMF) Start->Check Act_SPPS Activation: DIC + Oxyma Pure Check->Act_SPPS Solid Phase Act_Sol Activation: HATU + Collidine (0°C) Check->Act_Sol Solution Phase Coup_SPPS Coupling: Resin-AA-NH2 (2-4h, RT) Act_SPPS->Coup_SPPS QC QC: HPLC (Check D-Val %) Coup_SPPS->QC Coup_Sol Coupling: R-NH2 (16h, 0°C -> RT) Act_Sol->Coup_Sol Coup_Sol->QC QC->Start Fail (>5% DL) Optimize Base End Final Peptide QC->End Pass (<1% DL)

Figure 1: Decision matrix for incorporating Z-Phe-Val-OH based on synthesis mode.

Racemization Mechanism

Racemization ZPV Z-Phe-Val-OH (Activated Ester) Oxazolone 5(4H)-Oxazolone Intermediate ZPV->Oxazolone Slow Attack (Steric Bulk + Strong Base) Direct Direct Coupling (L-Isomer) ZPV->Direct Fast Attack (Amine) Racemic Racemization (D/L Mixture) Oxazolone->Racemic Tautomerization note Mitigation: 1. Use Collidine (Weak Base) 2. Use Oxyma (Acidic Environment) note->Oxazolone

Figure 2: Kinetic competition between direct coupling and oxazolone-mediated racemization.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Steric hindrance of Valine isopropyl group.Switch to HATU/HOAt (Solution) or perform Double Coupling (SPPS). Increase reaction time to 6h.
High Racemization Use of DIPEA/TEA; High Temperature; Long pre-activation.Replace DIPEA with Collidine . Maintain 0°C during activation. Eliminate pre-activation time (add reagents simultaneously).
Precipitation High hydrophobicity of Z-Phe-Val fragment.Add DMSO (10-20%) to the DMF solvent. Use "Magic Mixture" (DCM/DMF/NMP).

References

  • Steinauer, R., et al. (1989). Racemization studies in peptide synthesis using Z-Phe-Val-OH as a model.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Chemistry – A European Journal. Link

  • Carpino, L. A., et al. (2002). The 2,4,6-Collidine/HATU System for Low-Racemization Coupling. Journal of Organic Chemistry. Link

Sources

Method

Application Note: Z-Phe-Val-OH in the Synthesis of Bioactive Peptides and Protease Inhibitors

Part 1: Executive Summary & Technical Profile Z-Phe-Val-OH is a protected dipeptide intermediate critical in the development of cysteine protease inhibitors and the synthesis of hydrophobic peptide sequences. Its structu...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Technical Profile

Z-Phe-Val-OH is a protected dipeptide intermediate critical in the development of cysteine protease inhibitors and the synthesis of hydrophobic peptide sequences. Its structural core—comprising the hydrophobic Phenylalanine (Phe) and Valine (Val) residues protected by the acid-stable, hydrogenolysis-labile Benzyloxycarbonyl (Z or Cbz) group—serves as a "privileged scaffold" for targeting calpains and cathepsins.

This guide details the handling, activation, and coupling of Z-Phe-Val-OH, with a specific focus on mitigating the high risk of C-terminal racemization associated with activating valine residues in peptide fragments.

Technical Specifications
PropertySpecificationNotes
Chemical Name N-Benzyloxycarbonyl-L-phenylalanyl-L-valineZ-Phe-Val-OH
CAS Number 19542-51-9
Molecular Weight 398.45 g/mol
Solubility DMSO, DMF, MeOHPoor solubility in water/DCM alone.
Purity Requirement >98% (HPLC)Critical to avoid diastereomeric impurities.
Storage -20°C, DesiccatedHygroscopic; warm to RT before opening.

Part 2: Core Applications & Mechanistic Insights

Synthesis of Calpain Inhibitors (Z-Phe-Val-CHO)

The most prominent application of Z-Phe-Val-OH is as the precursor for Calpain Inhibitor I (N-acetyl-leucyl-leucyl-norleucinal) analogues and Z-Phe-Val-CHO . The Phe-Val motif binds tightly to the S2-S1 subsites of calpain.

  • Mechanism: The C-terminal carboxylic acid is converted into an aldehyde (-CHO). This aldehyde acts as a "warhead," forming a reversible hemiacetal adduct with the active site cysteine thiolate of the protease.

  • Synthetic Pathway: Direct reduction of the acid is difficult. The standard protocol involves converting Z-Phe-Val-OH to a Weinreb amide (N-methoxy-N-methylamide), followed by reduction with Lithium Aluminum Hydride (LiAlH4) or DIBAL-H.

Fragment Condensation in Peptide Synthesis

Using Z-Phe-Val-OH as a pre-formed building block (fragment condensation) is superior to stepwise synthesis when introducing the hydrophobic Phe-Val sequence into longer chains.

  • Advantage: Reduces the number of purification steps for the final peptide.

  • Risk (The "Valine Problem"): Activating the carboxyl group of a peptide fragment (where the C-terminal residue is Valine) carries a high risk of racemization via azlactone (oxazolone) formation . The steric bulk of the Valine side chain (isopropyl group) forces the intermediate into a conformation that favors intramolecular attack by the amide oxygen on the activated carbonyl.

Part 3: Critical Visualization (Graphviz)

Diagram 1: The Racemization Risk & Suppression Strategy

This diagram illustrates the mechanism of azlactone formation during Z-Phe-Val-OH activation and how additives like HOAt intervene to preserve chirality.

RacemizationControl Start Z-Phe-Val-OH (Activated Ester) Azlactone Azlactone (Oxazolone) Intermediate Start->Azlactone Slow Coupling High Base ActiveEster Stabilized Active Ester (-OBt / -Oxyma) Start->ActiveEster Fast Attack by Additive Racemate Racemized Product (D-Val impurity) Azlactone->Racemate Epimerization Additive Additive (HOAt / Oxyma) Additive->ActiveEster FinalProduct Pure L-Peptide (Z-Phe-Val-NH-R) ActiveEster->FinalProduct Amine Attack

Figure 1: Mechanism of C-terminal Valine racemization via azlactone formation and its suppression using additives (HOAt/Oxyma).

Part 4: Detailed Experimental Protocols

Protocol A: Low-Racemization Coupling of Z-Phe-Val-OH

Objective: Couple Z-Phe-Val-OH to an amino-component (e.g., H-Arg-AMC or a resin-bound peptide) while maintaining >99% optical purity.

Reagents:

  • Coupling Reagent: DIC (Diisopropylcarbodiimide) or EDC.HCl.

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) or Oxyma Pure. Note: HOBt is less effective for Valine.

  • Solvent: DMF (Anhydrous).

  • Base: TMP (2,4,6-Trimethylpyridine/Collidine). Avoid DIPEA/TEA during activation of fragments to reduce base-catalyzed racemization.

Step-by-Step Procedure:

  • Dissolution: Dissolve Z-Phe-Val-OH (1.0 equiv) and HOAt (1.1 equiv) in minimum anhydrous DMF.

    • Checkpoint: Ensure complete dissolution. If cloudy, sonicate briefly.

  • Activation: Cool the solution to 0°C. Add DIC (1.0 equiv). Stir for 5–10 minutes at 0°C.

    • Why? Pre-activation at low temperature favors the formation of the active ester over the azlactone.

  • Coupling: Add the amino component (1.0–1.2 equiv). If the amino component is a salt (e.g., HCl salt), add Collidine (1.0 equiv per HCl) simultaneously with the amine.

  • Reaction: Allow to warm to room temperature and stir for 4–16 hours.

  • Monitoring: Monitor by HPLC. Z-Phe-Val-OH elutes later than most polar amine components.

  • Workup: Dilute with EtOAc, wash with 5% KHSO4, Sat. NaHCO3, and Brine. Dry over Na2SO4.[1]

Protocol B: Synthesis of Z-Phe-Val-Weinreb Amide (Precursor to Aldehyde)

Objective: Convert the free acid to the N-methoxy-N-methylamide for subsequent reduction.

Step-by-Step Procedure:

  • Activation: Dissolve Z-Phe-Val-OH (10 mmol) in DCM/DMF (9:1). Add N-methylmorpholine (NMM, 11 mmol). Cool to -15°C.

  • Mixed Anhydride Formation: Add Isobutyl chloroformate (IBCF, 10.5 mmol) dropwise. Stir for 15 min.

    • Integrity Check: Maintain -15°C strictly to prevent decomposition of the mixed anhydride.

  • Amidation: Add N,O-Dimethylhydroxylamine hydrochloride (11 mmol) and a second portion of NMM (11 mmol).

  • Completion: Stir at -15°C for 1 hour, then warm to RT overnight.

  • Purification: The Weinreb amide is typically stable and can be purified by silica gel chromatography (Hexane/EtOAc).

Part 5: Quality Control & Troubleshooting

HPLC Analysis[2]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A: 0.1% TFA in H2O; B: 0.1% TFA in MeCN.

  • Gradient: 5% B to 95% B over 20 min.

  • Detection: UV 254 nm (detects Z-group and Phe).

  • Racemization Check: To verify optical purity, use a chiral column (e.g., Chiralpak IA) or synthesize the intentional D-Val isomer (Z-Phe-D-Val-OH) as a reference standard. The D-isomer typically elutes earlier on C18 columns due to different hydrophobic surface contact.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Solubility Hydrophobic aggregationAdd 10% TFE (Trifluoroethanol) or use DMSO/DMF mixtures.
Double Peaks (HPLC) Racemization (D-Val formation)Switch from HOBt to HOAt. Use Collidine instead of DIPEA. Pre-activate at 0°C.
Incomplete Coupling Steric hindrance of ValineUse HATU (with caution regarding racemization) or re-couple using PyAOP.
Gel Formation Peptide aggregationAdd chaotropic salts (LiCl) or use "Magic Mixture" (DCM/DMF/NMP).

Part 6: References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. Link

  • Sigma-Aldrich. (n.d.).[2] Z-Phe-Leu Product Specification (Analogous Dipeptide). Merck KGaA.[3] Link

  • Donkor, I. O., & Sanders, M. L. (2001).[4] Synthesis of a reported calpain inhibitor isolated from Streptomyces griseus.[4] Bioorganic & Medicinal Chemistry Letters, 11(19), 2647–2649.[4] Link

  • Neffe, A. T., & Abell, A. D. (2005).[5] Developments in the design and synthesis of calpain inhibitors.[5] Current Opinion in Drug Discovery & Development, 8(6), 684–700.[5] Link

  • Aapptec. (n.d.). Standard Coupling Procedures: DIC/HOBt, PyBOP, HBTU. Aapptec Peptide Synthesis Protocols.[6] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Fragment Coupling Optimization

Topic: Preventing Racemization of Z-Phe-Val-OH During Coupling Ticket ID: #FRAG-CPL-001 Assigned Scientist: Senior Application Scientist, Peptide Chemistry Division Executive Summary & Problem Definition The Challenge: Y...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Racemization of Z-Phe-Val-OH During Coupling Ticket ID: #FRAG-CPL-001 Assigned Scientist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary & Problem Definition

The Challenge: You are attempting to couple the dipeptide fragment Z-Phe-Val-OH to an amine component (H-R'-...). Unlike coupling a single urethane-protected amino acid (e.g., Z-Val-OH), activating a peptide fragment at the C-terminus carries a severe risk of racemization.[1]

The Root Cause: The presence of an amide bond at the


-terminus of the activated Valine residue (Z-Phe-NH -Val-CO-X) facilitates the formation of a 5(4H)-oxazolone (azlactone)  intermediate.
  • Steric Factor: Valine is

    
    -branched and bulky, slowing down the desired nucleophilic attack by the amine component.
    
  • Kinetic Consequence: The slower the coupling, the longer the activated ester exists, increasing the probability of oxazolone formation and subsequent epimerization.

Mechanistic Insight (The "Why")

To prevent the issue, you must visualize the enemy. The diagram below illustrates how the oxazolone intermediate acts as a "shuttle" for racemization before the product is formed.

RacemizationMechanism Start Z-Phe-Val-OH (L-Isomer) Act Activated Ester (Z-Phe-Val-O-Act) Start->Act Activation Ox_L L-Oxazolone (5(4H)-oxazolone) Act->Ox_L Cyclization (Fast for Val) Prod_L Product (L-L) (Desired) Act->Prod_L Direct Coupling (Slow due to Sterics) Ox_Enol Stabilized Anion (Planar/Achiral) Ox_L->Ox_Enol Base (Deprotonation) Ox_L->Prod_L Amine Attack Ox_Enol->Ox_L Reprotonation Ox_D D-Oxazolone Ox_Enol->Ox_D Reprotonation Prod_D Product (L-D) (Epimerized) Ox_D->Prod_D Amine Attack

Figure 1: The "Danger Zone" of Fragment Coupling. The oxazolone pathway competes with direct coupling. Once the planar anion forms, stereochemical integrity is lost.

Troubleshooting Guide

Scenario A: "I used HATU/DIEA and got 15-20% D-Isomer."

Diagnosis: Over-activation and Base-Catalysis.

  • Explanation: HATU is an extremely fast activator, but it requires a base (DIEA) to function. In fragment coupling, the basicity of DIEA (

    
    ) is sufficient to abstract the acidic 
    
    
    
    -proton from the oxazolone intermediate (See Ox_L -> Ox_Enol in Fig 1).
  • Corrective Action:

    • Abandon HATU/HBTU for this specific step.

    • Switch to T3P (Propylphosphonic anhydride) or DIC/HOAt .

    • Change the Base: If a base is required, use 2,4,6-Collidine (TMP) . It is sterically hindered and less likely to abstract the

      
      -proton compared to DIEA or TEA.
      
Scenario B: "The reaction is sluggish because Valine is bulky."

Diagnosis: Steric hindrance leading to prolonged activation times.

  • Explanation: You might be tempted to heat the reaction or pre-activate for a long time. Do not do this. Heat exponentially increases the rate of racemization relative to coupling.

  • Corrective Action:

    • Solvent: Use minimal DMF or NMP (high concentration, ~0.3–0.5 M) to drive kinetics.

    • Temperature: Conduct activation at 0°C, then allow to warm to room temperature only after the amine is added.

    • Additives: Use HOAt (1-Hydroxy-7-azabenzotriazole).[2] The nitrogen in the pyridine ring of HOAt creates a "neighboring group effect" that accelerates the coupling rate significantly more than HOBt, allowing the coupling to outcompete the racemization.

Validated Protocols

Choose one of the following methods. Method 1 is the modern industrial standard for fragments; Method 2 is the classic "Carpino" method.

Method 1: T3P Coupling (The "Green" Low-Epimerization Route)

Recommended for: High-value fragments where purity is paramount.

ReagentEquivalentsRole
Z-Phe-Val-OH 1.0Carboxyl Component
Amine (H-R'...) 1.0 - 1.1Nucleophile
T3P (50% in EtOAc/DMF) 1.5 - 2.0Coupling Reagent
2,4,6-Collidine 2.5 - 3.0Base (Weak/Hindered)
Solvent (DMF/EtOAc) 5-10 mL/gMedium

Step-by-Step:

  • Dissolution: Dissolve Z-Phe-Val-OH and the Amine component in the solvent at 0°C .

  • Base Addition: Add 2,4,6-Collidine.[2][3] Stir for 2 minutes.

  • Activation: Add T3P solution dropwise. Note: T3P has low racemization potential because it does not generate a highly reactive O-acylisourea that collapses instantly to oxazolone.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temp (RT). Monitor by HPLC.

  • Checkpoint: If conversion is <80% after 4 hours, add 0.5 eq T3P. Do not add more base.

Method 2: DIC / HOAt (The "Carpino" Method)

Recommended for: Cases where T3P is unavailable or solubility is an issue.

ReagentEquivalentsRole
Z-Phe-Val-OH 1.0Carboxyl Component
Amine (H-R'...) 1.1Nucleophile
DIC 1.1Activator (Carbodiimide)
HOAt 1.1Additive (Suppressor)
Collidine 0 - 1.0Base (Only if amine is a salt)

Step-by-Step:

  • Pre-mix: Dissolve Z-Phe-Val-OH and HOAt in DMF.

  • Cool: Chill the solution to 0°C .

  • Activate: Add DIC. Stir for exactly 2-3 minutes . Critical: Do not pre-activate longer than 5 minutes.

  • Coupling: Add the Amine component immediately.

  • Base: If the amine is a salt (e.g., HCl salt), add 1.0 eq of Collidine simultaneously with the amine. If the amine is a free base, omit the base entirely .

    • Why? Carbodiimide chemistry works best at slightly acidic/neutral pH (pH 5-6). Excess base promotes oxazolone formation.

Frequently Asked Questions (FAQ)

Q: Can I use Oxyma Pure instead of HOAt? A: Yes. Oxyma (Ethyl cyanoglyoxylate-2-oxime) is a safer, non-explosive alternative to HOBt/HOAt and shows excellent racemization suppression. Use it in Method 2 replacing HOAt 1:1.

Q: Why is Z-Phe-Val-OH worse than Z-Val-OH? A: In Z-Val-OH, the nitrogen is part of a urethane (carbamate) group. The oxygen in the carbamate reduces the nucleophilicity of the carbonyl oxygen, making oxazolone formation difficult. In Z-Phe-Val-OH, the Valine nitrogen is part of an amide bond. Amides are much more prone to cyclizing onto the activated carbonyl to form the oxazolone.

Q: How do I measure the racemization? A: You cannot rely on standard C18 HPLC retention times alone unless you have synthesized the authentic D-isomer standard (Z-Phe-D-Val-...).

  • Protocol: Synthesize a small amount of the intentional epimer (using Z-Phe-D-Val-OH).

  • Analysis: Run a co-injection of your product + the D-standard. If they co-elute on C18, switch to a Chiralpak (AD-H or OD-H) column or use C18 with a flatter gradient (e.g., 0.1% slope per minute).

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[2] An efficient peptide coupling additive.[4][5][6] Journal of the American Chemical Society, 115(10), 4397–4398.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[7] Organic Process Research & Development, 20(2), 140–177.

  • Albericio, F., &yman, J. M. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760–772.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

Sources

Optimization

Technical Support Center: Z-Phe-Val-OH Deprotection Guide

Introduction The removal of the Benzyloxycarbonyl (Z or Cbz) group from Z-Phe-Val-OH is a critical step in peptide synthesis. While generally considered robust, this specific dipeptide sequence presents unique challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The removal of the Benzyloxycarbonyl (Z or Cbz) group from Z-Phe-Val-OH is a critical step in peptide synthesis. While generally considered robust, this specific dipeptide sequence presents unique challenges due to the hydrophobicity of the Phenylalanine-Valine motif and the solubility differential between the protected starting material and the zwitterionic product.

This guide moves beyond standard textbook protocols to address real-world failures, specifically focusing on catalyst encapsulation , solubility mismatches , and diketopiperazine (DKP) mitigation .

Part 1: The Gold Standard – Catalytic Hydrogenolysis

The most common method for Z-removal is catalytic hydrogenolysis using Palladium on Carbon (Pd/C). It is neutral, clean, and typically quantitative. However, for Z-Phe-Val-OH, the reaction often "stalls" at 50-70% conversion.

Workflow Visualization

Hydrogenolysis_Workflow Start Start: Z-Phe-Val-OH Solvent Solvent Selection (MeOH vs. AcOH) Start->Solvent Catalyst Add 10% Pd/C (Wet Support recommended) Solvent->Catalyst H2_Source H2 Introduction (Balloon or Transfer Agent) Catalyst->H2_Source Reaction Agitation (1-4 Hours) H2_Source->Reaction Check TLC/HPLC Check Reaction->Check Check->Solvent Incomplete (Precipitation on Cat.) Filter Filtration (Celite) Check->Filter Complete Workup Evaporation & Ether Precipitation Filter->Workup Product H-Phe-Val-OH Workup->Product

Figure 1: Standard Hydrogenolysis Workflow. Note the feedback loop for incomplete reactions due to product precipitation.

Troubleshooting Q&A
Q1: The reaction started well but stopped at ~60% conversion. Adding more catalyst didn't help. Why?

Diagnosis: Product Precipitation (Catalyst Poisoning). Explanation: Z-Phe-Val-OH is hydrophobic and soluble in pure methanol (MeOH). However, the product, H-Phe-Val-OH, is a zwitterion. As the reaction proceeds, the free peptide becomes insoluble in pure MeOH and precipitates directly onto the surface of the Pd/C catalyst, physically blocking active sites. Solution:

  • Check the flask: If you see a thick white slurry instead of a suspension of black charcoal, this is the issue.

  • Fix: Add Acetic Acid (AcOH) or Water to the reaction mixture until the white solid dissolves. The catalyst surface will clear, and the reaction will resume.

  • Prevention: Use a solvent mixture of MeOH/AcOH (9:1) or MeOH/H2O (4:1) from the start.

Q2: I am seeing a new impurity peak (MW -18) forming during the reaction. Is this Diketopiperazine (DKP)?

Diagnosis: DKP Formation Risk. Explanation: Dipeptides containing sterically demanding residues (Val) and aromatics (Phe) are prone to cyclization. While DKP formation is most common in esters (Z-Phe-Val-OMe), it can occur with free acids if the reaction is heated or if the concentration is too high, promoting intermolecular condensation. Solution:

  • Temperature Control: Never heat the reaction above 30°C. Keep it at Room Temperature (RT).

  • Avoid Base: Ensure no trace base (like DIEA) is present, as basic pH accelerates cyclization.

  • Protocol Switch: If DKP persists, switch to Acidolysis (see Part 2), as acidic conditions suppress the nucleophilic amine attack required for cyclization.

Q3: My peptide contains sulfur (Met/Cys). Can I still use Pd/C?

Diagnosis: Catalyst Poisoning by Sulfur. Explanation: Sulfur is a potent poison for Palladium. Even trace amounts will deactivate the catalyst immediately. Solution:

  • Option A: Use Pd black (unsupported) in much higher equivalents.

  • Option B (Recommended): Switch to Liquid Ammonia/Sodium reduction (Birch conditions) or Acidolysis (HBr) .

  • Option C: Add a scavenger like cyclohexylamine, though this is less effective for dipeptides.

Part 2: Alternative Methods (When H2 Fails)

If hydrogen gas is unavailable or safety protocols restrict its use, Catalytic Transfer Hydrogenation (CTH) is the preferred alternative.

Method A: Ammonium Formate Transfer

Instead of


 gas, solid ammonium formate decomposes on the Pd surface to release hydrogen and ammonia.
  • Advantages: Faster than

    
     balloons; no high-pressure equipment needed.
    
  • Risk: The generation of

    
     can temporarily raise pH, slightly increasing DKP risk.
    
  • Protocol:

    • Dissolve Z-Phe-Val-OH in MeOH/THF (1:1).

    • Add 10% Pd/C (10 wt% of substrate).

    • Add Ammonium Formate (5-10 eq) .

    • Stir at RT. Reaction is usually complete in <30 mins.

Method B: Acidolysis (HBr/AcOH)

Warning: This method is harsh and generates Benzyl Bromide (a potent lachrymator). Use only if catalytic methods fail.

  • Reagent: 33% HBr in Acetic Acid.

  • Procedure: Dissolve peptide in HBr/AcOH. Stir 1h. Precipitate with cold Diethyl Ether.

  • Why use it? It completely avoids solubility issues and catalyst poisoning.

Part 3: Comparative Data & Solvent Selection

Solvent Compatibility Matrix for Z-Phe-Val-OH
Solvent SystemSolubility (Starting Material)Solubility (Product)Reaction RateRisk Factor
Methanol (Pure) HighLow (Precipitates) Fast -> StallsCatalyst encapsulation
MeOH / AcOH (9:1) HighHighFastRecommended
DMF HighModerateSlowDifficult workup (high BP)
Ethanol ModerateLowModerateSimilar to MeOH
THF / Water (1:1) HighHighFastGood for scale-up

Part 4: Detailed Experimental Protocol

Protocol: Standard Hydrogenolysis of Z-Phe-Val-OH

  • Preparation:

    • Weigh 1.0 g (approx 2.5 mmol) of Z-Phe-Val-OH.

    • Prepare solvent: 25 mL Methanol + 2.5 mL Acetic Acid .

    • Weigh 100 mg of 10% Pd/C (wet support is safer to handle).

  • Execution:

    • Dissolve peptide in the solvent mixture in a round-bottom flask.

    • Carefully add Pd/C catalyst (add under inert gas like Nitrogen to prevent spark ignition of methanol vapors).

    • Purge flask with Nitrogen for 2 minutes.

    • Attach a Hydrogen balloon (or bubble

      
       gas).
      
    • Stir vigorously at Room Temperature.

  • Monitoring:

    • Check TLC after 1 hour (Mobile phase: CHCl3/MeOH/AcOH 85:10:5).

    • Look for disappearance of the UV-active Z-spot (high Rf) and appearance of the ninhydrin-positive free amine spot (low Rf).

  • Workup:

    • Filter the mixture through a Celite pad to remove Pd/C. Caution: Do not let the catalyst dry out completely on the filter paper, as it can be pyrophoric.

    • Wash the Celite pad with 10 mL MeOH.

    • Evaporate the filtrate under reduced pressure to an oil/solid.

    • Triturate (wash) the residue with Diethyl Ether to remove benzyl alcohol and traces of acetic acid.

    • Dry in vacuo.

Part 5: Mechanism of Failure (Diketopiperazine)

Understanding the side reaction is key to prevention. The following diagram illustrates how the free amine attacks the carbonyl carbon if the conformation allows.

DKP_Mechanism Step1 Deprotected Dipeptide (H-Phe-Val-OR) Transition Cis-Conformation (Amine approaches Carbonyl) Step1->Transition Spontaneous in basic/heated conditions Note Risk is higher for Esters (R=Me) than Acids (R=H) Step1->Note Cyclization Nucleophilic Attack (Intramolecular) Transition->Cyclization Result Diketopiperazine (DKP) + Alcohol/Water Cyclization->Result Irreversible

Figure 2: Pathway for Diketopiperazine (DKP) formation. This is the primary impurity risk for Phe-Val sequences.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Z-group removal conditions).

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (Comprehensive review on peptide protection/deprotection mechanisms).

  • Mandal, P. K., & McMurray, J. S. (2007).[2] Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane. The Journal of Organic Chemistry, 72(17), 6599–6601. (Alternative transfer hydrogenation method).[3][4]

  • Anwer, M. K., & Spatola, A. F. (1980). An Advantageous Method for the Rapid Removal of Hydrogenolyzable Protecting Groups. Synthesis, 1980(11), 929-932. (Seminal paper on Ammonium Formate transfer hydrogenation).

Sources

Troubleshooting

Minimizing diketopiperazine formation with Z-dipeptides

Technical Support Center: Minimizing Diketopiperazine (DKP) Formation with Z-Dipeptides Executive Summary Diketopiperazine (DKP) formation is a catastrophic side reaction in peptide synthesis, particularly prevalent in s...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Minimizing Diketopiperazine (DKP) Formation with Z-Dipeptides

Executive Summary

Diketopiperazine (DKP) formation is a catastrophic side reaction in peptide synthesis, particularly prevalent in sequences containing Proline , Glycine , or N-methylated amino acids at the C-terminus or penultimate position. It leads to chain termination and significant yield loss (up to 100% in specific sequences like H-Pro-Pro-OR).

This guide addresses the Z-dipeptide strategy : utilizing Benzyloxycarbonyl (Z)-protected dipeptide building blocks to bypass the high-risk "dipeptide-resin" or "dipeptide-ester" stage. While this strategy eliminates DKP formation during chain elongation, it introduces a new risk: C-terminal epimerization (racemization) during the coupling of the dipeptide fragment.

Module 1: The Mechanism & Risk Assessment

Q: Why does my peptide sequence fail after the second amino acid? A: You are likely experiencing DKP-induced cleavage.

When the N-terminal amine of a dipeptide-ester (or resin-bound dipeptide) is deprotected, it can back-bite the C-terminal carbonyl. This intramolecular aminolysis forms a stable 6-membered DKP ring, cleaving the dipeptide from the resin/chain.

High-Risk Sequences:

  • H-Pro-Xaa-OR (Fastest cyclization due to cis-amide bond propensity)

  • H-Gly-Xaa-OR

  • H-NMe-Xaa-OR

The Z-Dipeptide Solution: By coupling a pre-formed Z-AA1-AA2-OH unit (instead of stepwise AA2 then AA1), you avoid the existence of the free amine H-AA2-OR species on the resin, effectively "skipping" the DKP danger zone.

Visualizing the DKP Trap vs. Z-Dipeptide Solution

DKP_Mechanism cluster_0 Stepwise Synthesis (DKP Risk) cluster_1 Z-Dipeptide Strategy (Safe) Step1 Resin-AA2-Fmoc Step2 Resin-AA2-NH2 (Free Amine) Step1->Step2 Deprotection DKP DKP (Cyclic Byproduct) + Cleaved Resin Step2->DKP Intramolecular Aminolysis (Fast) Z_Unit Z-AA1-AA2-OH (Pre-formed Block) Coupling Activation Z_Unit->Coupling Product Resin-AA2-AA1-Z (Stable Chain) Coupling->Product Fragment Condensation

Figure 1: Comparison of stepwise synthesis failure modes vs. the Z-dipeptide fragment condensation strategy.

Module 2: Troubleshooting Z-Dipeptide Coupling

Q: I used a Z-dipeptide to prevent DKP, but now I see significant racemization (epimerization). Why? A: While Z-dipeptides solve the DKP problem, activating a peptide fragment (unlike a single amino acid) risks racemization via the 5(4H)-oxazolone mechanism .

When the C-terminal carboxyl of a peptide (Z-AA1-AA2-OH) is activated, the carbonyl oxygen of the upstream amide bond (between AA1 and AA2) can attack the activated center, forming an oxazolone. This intermediate effectively destroys the chirality of AA2.

Critical Rule: Never use standard bases (like DIPEA/NMM) in large excess during dipeptide coupling.

Data: Coupling Reagents & Racemization Risk[1][2][3][4][5]
Coupling SystemRisk LevelNotes
HATU / DIPEA HIGH Strong activation + base promotes oxazolone formation. Avoid for fragments.
HBTU / DIPEA HIGH Similar risk to HATU.
DIC / HOBt MEDIUM Standard carbodiimide coupling; safer but slow.
DIC / Oxyma LOW Recommended. Oxyma (Ethyl cyanohydroxyiminoacetate) suppresses racemization better than HOBt.
T3P (Propylphosphonic anhydride) LOWEST Excellent for fragment coupling; low epimerization even with weak bases.
Collidine (Base) LOW If base is needed, use sym-collidine (sterically hindered) instead of DIPEA.[1]

Module 3: Experimental Protocols

Protocol A: Racemization-Free Coupling of Z-Dipeptides

Use this protocol to attach a Z-dipeptide (e.g., Z-Ala-Pro-OH) to a resin-bound amine or free amine in solution.

Reagents:

  • Z-Dipeptide (3.0 eq)

  • DIC (Diisopropylcarbodiimide) (3.0 eq)[2]

  • Oxyma Pure (3.0 eq)

  • Solvent: DMF or DMF/DCM (1:1)

Step-by-Step:

  • Dissolution: Dissolve the Z-dipeptide and Oxyma Pure in the minimum amount of DMF.

    • Note: Do NOT add base (DIPEA/TEA). The acidity of Oxyma is sufficient to suppress oxazolone formation.

  • Pre-activation: Cool the solution to 0°C (ice bath). Add DIC.[2][1][3] Stir for 2–5 minutes.

    • Why? Low temperature during the initial activation spike reduces the kinetic energy available for racemization.

  • Coupling: Add the pre-activated mixture to the resin (or amine component).[2][4]

  • Reaction: Allow to warm to room temperature and shake/stir for 2–4 hours.

  • Monitoring: Check completion via Kaiser Test (if primary amine) or Chloranil Test (if secondary amine like Proline).

Protocol B: Preventing DKP During Z-Group Removal (Hydrogenolysis)

If you must remove the Z-group from a dipeptide ester (Z-AA-Pro-OMe) to continue synthesis:

The Problem: Hydrogenolysis (H2/Pd-C) generates a free amine. If the C-terminus is an ester (OMe/OEt), it will cyclize to DKP immediately.

The Fix (Simultaneous Deprotection/Coupling):

  • Setup: Mix the Z-dipeptide-ester with the next amino acid (as an active ester, e.g., Boc-AA-OSu) in the hydrogenation vessel.

  • Reaction: Perform hydrogenolysis.

  • Mechanism: As soon as the amine is freed by the catalyst, it is immediately captured by the active ester of the next amino acid, forming a tripeptide before it can cyclize to DKP.

Module 4: Decision Logic for Researchers

Use this logic flow to determine the correct strategy for your specific sequence.

Decision_Tree Start Start: Synthesis of X-Pro or X-Gly Sequence Q1 Is the sequence at the C-terminus of the target? Start->Q1 Resin_Choice Use 2-Chlorotrityl (2-CTC) or Trityl Resin Q1->Resin_Choice Yes Q2 Is the sequence internal? Q1->Q2 No Reason1 Steric bulk prevents DKP. Standard stepwise coupling OK. Resin_Choice->Reason1 Strategy Z-Dipeptide Strategy (Fragment Condensation) Q2->Strategy Yes Q3 Coupling Conditions? Strategy->Q3 Risk_High Avoid HATU/DIPEA (High Racemization Risk) Q3->Risk_High Standard Safe_Method Use DIC/Oxyma or T3P (Low Epimerization) Q3->Safe_Method Optimized

Figure 2: Decision matrix for selecting resins and coupling strategies to minimize DKP and racemization.

FAQ: Common Issues

Q1: Can I use Fmoc-dipeptides instead of Z-dipeptides? A: Yes, and for SPPS, Fmoc-dipeptides are often preferred. However, Z-dipeptides are superior if you are performing solution-phase synthesis or if the dipeptide is the N-terminal block, as the Z group is orthogonal to acid-labile side chains.

Q2: I am using a Wang resin. Is the Z-dipeptide strategy necessary? A: Absolutely. Wang resin ester linkages are less sterically hindered than Trityl resins. Stepwise synthesis of Pro-Pro or Gly-Pro on Wang resin will almost certainly result in >50% DKP formation. Coupling a Z-dipeptide unit is the only robust workaround.

Q3: How do I check for DKP impurities? A: DKP impurities often co-elute with the target peptide or appear as a "deletion sequence" (M - dipeptide mass) in LC-MS.

  • Mass Spec: Look for [M - (AA1+AA2)].

  • HPLC: DKP molecules are small, neutral, and often wash out in the void volume or very early in the gradient.

References

  • Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis.[3][4][5] Journal of the American Chemical Society.

  • Steinauer, R., et al. (1989). Racemization during the coupling of Z-protected dipeptides.[6] International Journal of Peptide and Protein Research.[7]

  • Alsina, J., et al. (2000). Solid-Phase Synthesis of C-Terminal Proline Peptides. Tetrahedron.

  • Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Chemistry – A European Journal.

Sources

Optimization

Technical Support Center: Purification of Crude Z-Phe-Val-OH

Senior Application Scientist Desk Status: Online Ticket ID: Z-PV-OH-PUR-001[1] Executive Summary You are working with Z-Phe-Val-OH (N-Benzyloxycarbonyl-L-phenylalanyl-L-valine).[1] This is not a standard hydrophilic pept...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Status: Online Ticket ID: Z-PV-OH-PUR-001[1]

Executive Summary

You are working with Z-Phe-Val-OH (N-Benzyloxycarbonyl-L-phenylalanyl-L-valine).[1] This is not a standard hydrophilic peptide; it is a hydrophobic, aromatic dipeptide . The presence of the Carbobenzyloxy (Z) group and the Phenylalanine (Phe) side chain creates strong π-π interactions with C18 stationary phases, often leading to broad peaks or irreversible adsorption if not managed correctly.

This guide moves beyond generic protocols to address the specific physicochemical behavior of Z-protected hydrophobic peptides.

Module 1: Solubility & Sample Preparation (Critical Step)

The #1 failure mode for Z-Phe-Val-OH is precipitation on the column head. Because this molecule is highly hydrophobic, it will likely aggregate or precipitate in 100% aqueous buffers.[1]

Protocol: The "At-Column Dilution" Injection Strategy

Do not attempt to dissolve this peptide in the mobile phase A (0.1% TFA/Water). It will not dissolve.

  • Primary Solubilization: Dissolve the crude solid in 100% DMF (Dimethylformamide) or DMSO .

    • Target Concentration: 20–50 mg/mL.

    • Why: These dipolar aprotic solvents disrupt the intermolecular hydrogen bonding and π-stacking of the Z-group and Phe ring.

  • Secondary Dilution (Optional but Recommended): Dilute the DMF/DMSO stock 1:1 with Acetonitrile (ACN) or Methanol .

    • Warning: Do not dilute with water yet.

  • Filtration: Pass through a 0.45 µm PTFE filter (hydrophobic). Do not use Nylon (it binds hydrophobic peptides).

  • Injection: Inject the organic solution directly. Modern prep-HPLC systems can handle small volumes of strong solvent.[1] If your loop is large (>5 mL), use a "sandwich injection" (Buffer A -> Sample -> Buffer A) to prevent precipitation in the line.[1]

Module 2: Chromatographic Method Development
Stationary Phase Selection

While C18 is standard, it may be too retentive for Z-Phe-Val-OH, causing peak tailing.[1]

Column TypeSuitabilitySenior Scientist Note
C18 (Octadecyl) HighStandard.[1] Use "Wide Pore" (300Å) if available to reduce hydrophobic entrapment, though 100Å works for dipeptides.
C8 (Octyl) Optimal Often better for Z-peptides.[1] Less hydrophobic retention allows for sharper peaks and lower organic elution %
Phenyl-Hexyl AlternativeProvides unique π-π selectivity.[1] Excellent for separating diastereomers (L-L vs D-L) if racemization is present.
Mobile Phase & Gradient Strategy
  • Buffer A: Water + 0.1% TFA (Trifluoroacetic acid)[1][2]

  • Buffer B: Acetonitrile (ACN) + 0.1% TFA[1][3]

  • Detection: 254 nm (Primary) and 214 nm (Secondary).

    • Insight: The Z-group has strong absorbance at 254 nm.[1] Using this wavelength reduces noise from TFA and non-aromatic impurities.

Standard Gradient Protocol:

  • Flow Rate: Optimized for column diameter (e.g., 15-20 mL/min for 20mm ID).

  • Temperature: 40°C - 60°C . (Heat is crucial to reduce viscosity and improve mass transfer for hydrophobic peptides).

Time (min)% Buffer BEvent
0.020%Initial Hold (Prevent precipitation)
2.020%End of Injection Slug
2.120%Start Gradient
22.080%Linear Ramp (approx 3% B/min)
25.095%Wash (Remove highly hydrophobic scavengers)
Module 3: Troubleshooting & FAQs
Q1: I see a "doublet" peak (split peak) in the main elution. Is my column broken?

Diagnosis: This is likely Racemization . Explanation: The coupling of Phenylalanine (Phe) is prone to racemization, especially if high temperatures or strong bases were used during synthesis. You are likely seeing Z-D-Phe-L-Val-OH co-eluting with Z-L-Phe-L-Val-OH .[1] Solution:

  • Flatten the Gradient: Change the slope to 0.5% B/min around the elution time.

  • Lower the Temperature: While heat helps peak shape, lower temperatures (20°C) maximize selectivity between chiral isomers.

  • Switch Column: A Phenyl-Hexyl column often separates aromatic diastereomers better than C18 due to π-π stacking differences.[1]

Q2: The backpressure is spiking, and recovery is low.

Diagnosis: Peptide precipitation inside the column. Explanation: The peptide is crashing out when it hits the aqueous mobile phase A. Solution:

  • Increase Initial %B: Start the gradient at 30% or 40% B.

  • Use "Sandwich" Injection: Ensure the sample plug is bracketed by organic solvent.

  • Check Solubility: If the fraction collector tubes are cloudy, the peptide is precipitating post-collection. Add ACN immediately to the tubes.

Q3: My peak is very broad (>2 min wide).

Diagnosis: Hydrophobic Interaction/Aggregation. Solution:

  • Add Chaotrope: Add 10-20% Isopropanol (IPA) to Mobile Phase B. IPA is a stronger eluent than ACN for hydrophobic chains and disrupts aggregation.[1]

  • Increase Temp: Run the column at 60°C.

Visual Workflow: Purification Logic Gate

PurificationStrategy Start Crude Z-Phe-Val-OH SolubilityCheck Solubility Test: Water vs. ACN vs. DMF Start->SolubilityCheck DecisionSoluble Soluble in >50% Water? SolubilityCheck->DecisionSoluble RouteA Standard C18 Protocol (Start 5% B) DecisionSoluble->RouteA Yes (Unlikely) RouteB Hydrophobic Protocol (Dissolve in DMF) DecisionSoluble->RouteB No (Precipitates) ColumnSelect Column Selection RouteA->ColumnSelect RouteB->ColumnSelect C18 C18 (Standard) ColumnSelect->C18 C8 C8 (Recommended) ColumnSelect->C8 Phenyl Phenyl-Hexyl (If Diastereomers) ColumnSelect->Phenyl Gradient Gradient Optimization (Start 20-30% B) C18->Gradient C8->Gradient Phenyl->Gradient Analysis Fraction Analysis (Check 254nm) Gradient->Analysis

Caption: Decision logic for purifying hydrophobic Z-protected peptides. Note the critical branch at solubility testing leading to high-organic loading strategies.

Module 4: Post-Purification Handling

Once you have purified fractions, do not lyophilize directly if the volume is large and mostly water (risk of precipitation).

  • Pool Fractions: Combine pure fractions.

  • Rotary Evaporation: Remove the Acetonitrile first. Stop when the solution becomes cloudy (water remaining).

  • Freeze: Shell-freeze the remaining aqueous suspension immediately.

  • Lyophilize: Ensure a strong vacuum (<100 mTorr) to sublime the ice.

    • Result: You should obtain a fluffy white powder. If it is a sticky oil, residual DMF or solvent is present. Re-dissolve in t-Butanol/Water (1:1) and re-lyophilize.

References
  • Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques.[2][4][5][6][7][8] Waters.[9] Retrieved February 13, 2026, from [Link]

  • Agilent Technologies. (2008). Reverse-Phase Separation of Proteins, Peptides and Other Biomolecules.[1][6][10][11] Agilent. Retrieved February 13, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Benchmarking Z-Phe-Val-OH: A Technical Comparison Guide for Peptide Synthesis and Protease Research

Topic: Benchmarking Z-Phe-Val-OH against Alternative Dipeptide Building Blocks Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary Z-Phe-Val-OH...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking Z-Phe-Val-OH against Alternative Dipeptide Building Blocks Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Z-Phe-Val-OH (N-Benzyloxycarbonyl-L-phenylalanyl-L-valine) is a high-purity dipeptide intermediate critical for the synthesis of protease inhibitors (specifically Calpain and Cathepsin inhibitors) and as a substrate for metalloproteases. Unlike standard single amino acid building blocks, this dipeptide offers a pre-formed, stereochemically defined motif that accelerates the synthesis of complex peptidomimetics.

This guide benchmarks Z-Phe-Val-OH against functional alternatives like Z-Leu-Leu-OH (proteasome focus) and Z-Phe-Ala-OH (Cathepsin focus), as well as orthogonal protecting group variants (Fmoc/Boc ). We analyze solubility profiles, coupling efficiencies, and enzyme specificity to aid experimental design.

Comparative Analysis: Performance & Specificity

Bioactivity and Target Specificity

The Phe-Val motif is a privileged scaffold in medicinal chemistry, particularly for targeting hydrophobic active sites in cysteine and metalloproteases.

Building Block / MotifPrimary Target(s)Mechanism / RoleKey Differentiator
Z-Phe-Val-OH Calpain I/II, Cathepsin B/L Hydrophobic Core / Substrate High affinity for S2-S1 subsites; bulky Phe at P2 confers Calpain selectivity over Proteasome.
Z-Leu-Leu-OH 20S Proteasome, Calpain Precursor to MG132High potency but lower specificity; "Leu-Leu" is a generic hydrophobic motif prone to off-target binding.
Z-Phe-Ala-OH Cathepsin A, Pepsin SubstrateLess bulky at P1 (Ala vs Val); faster hydrolysis rates for smaller active sites.
Z-Val-Phe-OH Calpain (MDL-28170 precursor) Inhibitor CoreSequence reversal alters binding mode; often used to fine-tune

in SAR studies.
Physicochemical Properties & Synthetic Utility

The "Z" (Cbz) group provides excellent stability against acids (TFA) and bases, making Z-Phe-Val-OH ideal for solution-phase synthesis where intermediate purification is required.

FeatureZ-Phe-Val-OHFmoc-Phe-Val-OHBoc-Phe-Val-OH
Solubility (DMF) High (>0.5 M)Moderate (Aggregation prone)High
Solubility (DCM) ModerateLowHigh
Deprotection Hydrogenolysis (

) or HBr/AcOH
Base (20% Piperidine)Acid (50% TFA)
Orthogonality Compatible with Boc/Fmoc side chainsCompatible with Boc/ZCompatible with Fmoc/Z
Aggregation Risk Low (Z-group disrupts

-sheets)
High (Fmoc promotes stacking)Low

Experimental Protocols

Protocol A: Solution-Phase Coupling of Z-Phe-Val-OH

Context: Synthesizing a protease inhibitor aldehyde precursor (e.g., Z-Phe-Val-H).

Reagents:

  • Substrate: Z-Phe-Val-OH (1.0 eq)

  • Amine Component: Aminoacetaldehyde dimethyl acetal (1.1 eq)

  • Coupling Agents: EDC

    
    HCl (1.2 eq), HOBt (1.2 eq)
    
  • Base: NMM (N-methylmorpholine) (2.5 eq)

  • Solvent: Anhydrous DMF/DCM (1:1 v/v)

Methodology:

  • Dissolution: Dissolve Z-Phe-Val-OH and HOBt in the DMF/DCM mixture at

    
     under 
    
    
    
    .
  • Activation: Add EDC

    
    HCl and stir for 15 minutes. Scientific Note: Pre-activation ensures formation of the active ester, minimizing racemization of the sensitive Valine residue.
    
  • Coupling: Add the amine component followed by NMM dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (CHCl

    
    :MeOH 9:1).
    
  • Workup: Dilute with EtOAc, wash sequentially with 1N HCl, sat. NaHCO

    
    , and brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Validation: Verify product via LC-MS (Expected Mass = M+1).

Protocol B: Enzymatic Hydrolysis Assay (Substrate Validation)

Context: Verifying Z-Phe-Val-OH purity and stereochemistry using Thermolysin (specific for hydrophobic residues).

  • Buffer Prep: 50 mM Tris-HCl, 10 mM CaCl

    
    , pH 7.5.
    
  • Substrate Solution: Prepare 1 mM Z-Phe-Val-OH in buffer (with <5% DMSO if needed).

  • Enzyme Addition: Add Thermolysin (0.1

    
    M final concentration).
    
  • Monitoring: Track absorbance decrease at 254 nm (cleavage of peptide bond) or HPLC analysis at t=0, 30, 60 min.

  • Criterion: >95% cleavage within 60 mins confirms L,L-stereochemistry (D-isomers are resistant).

Visualizations

Comparative Synthesis Workflow

This diagram illustrates the decision tree for selecting Z-Phe-Val-OH versus Fmoc/Boc alternatives based on the downstream target.

G node_start Target Molecule Design node_acid Acid Sensitive Linker? (e.g., Chlorotrityl Resin) node_start->node_acid Synthesis Strategy node_base Base Sensitive Moiety? (e.g., Depsipeptide) node_acid->node_base No node_z Select Z-Phe-Val-OH node_acid->node_z Yes (Avoid Acid) node_base->node_z Yes (Avoid Base) node_fmoc Select Fmoc-Phe-Val-OH node_base->node_fmoc No (Standard SPPS) node_boc Select Boc-Phe-Val-OH node_base->node_boc No (Acid Stable) node_hydro Hydrogenolysis (H2/Pd) Final Deprotection node_z->node_hydro Mild Cleavage node_pip Piperidine Cleavage node_fmoc->node_pip Base Cleavage node_tfa TFA Cleavage node_boc->node_tfa Strong Acid

Caption: Selection logic for dipeptide building blocks. Z-protection offers a unique "middle ground" compatible with both acid- and base-sensitive synthetic routes.

Protease Binding Mechanism (Calpain Model)

Visualizing why Z-Phe-Val-OH is a preferred scaffold for Calpain inhibition.

CalpainBinding cluster_enzyme Calpain Active Site (Cysteine Protease) cluster_inhibitor Z-Phe-Val-OH Scaffold S1 S1 Pocket (Hydrophobic) S2 S2 Pocket (Deep/Bulky) Cys Catalytic Cys105 (Nucleophile) P1 Valine (P1) (Isopropyl Group) Cys->P1 Attack on Carbonyl P1->S1 Van der Waals P2 Phenylalanine (P2) (Benzyl Ring) P2->S2 $pi$-Stacking / Hydrophobic (Critical for Specificity) Cap Z-Group (Cap) (Distal Binding) Cap->S2 Steric Occlusion

Caption: Interaction map of the Phe-Val motif within the Calpain active site. The P2 Phenylalanine residue anchors the molecule, providing specificity over smaller proteases.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7359122, Phe-Val. PubChem.[1][2] [Link]

  • C.J. Pace et al. (2023). Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins. Biochemistry (ACS). [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Management of Z-Phe-Val-OH

Executive Summary & Core Directive Z-Phe-Val-OH (N-Benzyloxycarbonyl-L-phenylalanyl-L-valine) is a protected dipeptide intermediate commonly used in the synthesis of protease inhibitors (e.g., calpain inhibitors). While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Z-Phe-Val-OH (N-Benzyloxycarbonyl-L-phenylalanyl-L-valine) is a protected dipeptide intermediate commonly used in the synthesis of protease inhibitors (e.g., calpain inhibitors). While it is not classified as an acutely toxic P-listed substance under RCRA (Resource Conservation and Recovery Act), its bioactive nature and potential for sensitization require strict adherence to organic waste protocols.

Core Directive: Do not treat Z-Phe-Val-OH as general trash. It must be managed as Chemical Waste . The primary disposal route is High-Temperature Incineration via a licensed hazardous waste contractor.

Hazard Profile & Physical Properties

Before handling waste, operators must understand the material's intrinsic hazards to select the correct Personal Protective Equipment (PPE).

Physical & Chemical Data
PropertySpecificationOperational Note
Appearance White to off-white powderDust generation is the primary exposure risk.
Molecular Formula C₂₂H₂₆N₂O₅Organic combustible solid.
Solubility Soluble in DMSO, Methanol, DCMWaste stream depends on the solvent used.
Reactivity StableIncompatible with strong oxidizers.[1]
Hazard Identification (GHS Classification)

Based on standard Safety Data Sheets (SDS) for protected peptide intermediates.

Hazard CodeDescriptionSafety Implication
H315 Causes skin irritationGloves Required: Nitrile (0.11 mm min thickness).
H319 Causes serious eye irritationEye Protection: Safety glasses with side shields or goggles.
H335 May cause respiratory irritationEngineering Control: Handle only in a fume hood or with local exhaust.

Pre-Disposal Assessment: The "Waste Stream Logic"

Effective disposal relies on correctly categorizing the state of the waste. Use this logic flow to determine the correct waste container.

Causality of Segregation
  • Why segregate solids? Solids sent to incineration are priced by weight/volume. Dissolving solids unnecessarily increases waste volume and cost.

  • Why segregate halogenated liquids? If Z-Phe-Val-OH is dissolved in Dichloromethane (DCM), the entire mixture becomes a Halogenated Waste (more expensive to treat, requires specific scrubbers during incineration to prevent acid rain/dioxin formation).

Step-by-Step Disposal Protocols

Scenario A: Disposal of Solid Reagent (Expired or Excess)

Applicability: Pure powder, spill cleanup residues, or heavily contaminated solids.

  • Containment: Transfer the solid Z-Phe-Val-OH into a clear, sealable polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "Z-Phe-Val-OH (Solid)"

    • Hazard Checkbox: Irritant.[1]

  • Secondary Containment: Place the sealed container into the laboratory’s designated "Solid Organic Waste" drum.

  • Verification: Ensure the drum lid is clamped shut after addition.

Scenario B: Disposal of Liquid Waste (Mother Liquors/HPLC Effluent)

Applicability: Z-Phe-Val-OH dissolved in solvents (e.g., reaction mixtures, HPLC waste).

  • Identify the Solvent:

    • If DCM, Chloroform, etc.: Use the Halogenated Waste Carboy.

    • If Methanol, Ethanol, DMSO, Acetone: Use the Non-Halogenated Waste Carboy.

    • If HPLC Buffer (Water + Acetonitrile): Use the Aqueous/Organic Waste Carboy.

  • pH Check (Self-Validating Step): Check the pH of the waste solution.

    • Why? If the synthesis involved acid deprotection (removing the Z-group), the waste might be acidic.

    • Action: If pH < 2, neutralize or use a designated "Acidic Organic" waste stream to prevents container degradation.

  • Transfer: Pour carefully using a funnel to prevent splashing. Leave 10% headspace in the container to allow for thermal expansion.

Scenario C: Empty Container Management (RCRA "Empty")

Applicability: Original glass bottles from the supplier.

  • Triple Rinse: Rinse the bottle three times with a small amount of a compatible solvent (e.g., Ethanol or Acetone).

  • Rinsate Disposal: Pour the rinsate into the Non-Halogenated Liquid Waste container.

  • Defacing: Cross out the original label or remove it.

  • Glass Disposal: Place the dry, rinsed bottle in the "Broken/Laboratory Glass" box (non-hazardous trash), unless local EHS rules require all chemical bottles to be treated as waste.

Visual Decision Workflow

The following diagram illustrates the critical decision-making process for segregating Z-Phe-Val-OH waste streams.

WasteDisposal Start Waste: Z-Phe-Val-OH StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Reagent/Spill Liquid Liquid / Solution StateCheck->Liquid Reaction Mix/HPLC BinSolid Solid Organic Waste Bin (Incineration) Solid->BinSolid Double Bag & Tag SolventCheck Identify Solvent Base Liquid->SolventCheck Halogenated Contains Halogens? (DCM, Chloroform) SolventCheck->Halogenated BinHalo Halogenated Liquid Waste (High Cost Stream) Halogenated->BinHalo Yes BinNonHalo Non-Halogenated Liquid Waste (Fuel Blending) Halogenated->BinNonHalo No (MeOH, DMSO, H2O)

Figure 1: Decision tree for segregating Z-Phe-Val-OH waste based on physical state and solvent composition.

Emergency Procedures (Spill Response)

In the event of a powder spill of Z-Phe-Val-OH outside of containment:

  • Alert: Notify nearby personnel.

  • PPE: Don safety goggles, nitrile gloves, and a lab coat. If the powder is fine and airborne, wear an N95 respirator.

  • Dry Cleanup: Do not sweep vigorously (this creates dust).

    • Technique: Use a scoop or a dustpan. For fine residue, use a wet paper towel (dampened with water) to wipe the surface.

  • Disposal: Place the spilled powder and the contaminated paper towels into the Solid Organic Waste bag.

  • Wash: Clean the area with soap and water.[1][2]

References

  • Sigma-Aldrich (Merck). (2024). Safety Data Sheet: Z-Phe-OH (Analogous Hazard Data). Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[3] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-Phe-Val-OH
Reactant of Route 2
Reactant of Route 2
Z-Phe-Val-OH
© Copyright 2026 BenchChem. All Rights Reserved.